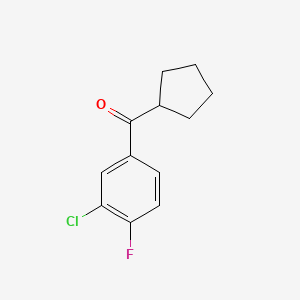

3-Chloro-4-fluorophenyl cyclopentyl ketone

Description

Significance of Halogenated Aryl Cyclopentyl Ketones as Chemical Scaffolds

Halogenated aryl cyclopentyl ketones represent a critical class of chemical scaffolds in medicinal chemistry and materials science. The incorporation of halogen atoms, such as chlorine and fluorine, into an aryl (aromatic ring) structure can profoundly influence a molecule's physicochemical and biological properties. researchgate.net Aryl halides are highly versatile building blocks in organic synthesis, playing a crucial role in the development of pharmaceuticals and agrochemicals. researchgate.net

The strategic placement of halogens can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com For instance, the fluorine atom, due to its high electronegativity and small size, can alter the electronic properties of the aromatic ring and participate in hydrogen bonding, which can be crucial for drug-receptor interactions. mdpi.com The chlorine atom also modifies the molecule's lipophilicity and can serve as a reactive handle for further chemical modifications through cross-coupling reactions. researchgate.net

Research Context of Complex Ketone Derivatives in Contemporary Organic Synthesis

Ketones are a cornerstone of modern organic synthesis due to the versatile reactivity of the carbonyl functional group (C=O). nih.gov The carbonyl carbon is electrophilic, making it a prime target for a wide array of nucleophiles. This reactivity is harnessed in numerous fundamental synthetic transformations that allow for the construction of complex molecular frameworks from simpler precursors. msu.edu

Key reactions involving ketones that are central to contemporary synthesis include:

Nucleophilic Addition: Organometallic reagents (like Grignard reagents) and cyanides can add to the carbonyl carbon, forming new carbon-carbon bonds and leading to the synthesis of alcohols and cyanohydrins. msu.edu

Condensation Reactions: Ketones react with amines to form imines (Schiff bases), which are important intermediates in their own right, for instance, in the synthesis of secondary amines. libretexts.org

Alpha-Halogenation: The carbon atoms adjacent to the ketone (alpha-carbons) can be halogenated under acidic or basic conditions, introducing a functional group that can be used in subsequent substitution reactions. libretexts.org

Reductions and Oxidations: The ketone group can be reduced to a secondary alcohol or completely removed to form an alkane (e.g., Wolff-Kishner reduction). libretexts.org Conversely, while ketones themselves are generally resistant to oxidation, related reactions like the Baeyer-Villiger oxidation can convert them into esters. nih.gov

The development of new catalytic methods for ketone synthesis and functionalization is an ongoing area of research, aiming to improve efficiency and expand the scope of accessible molecular structures. nih.gov

Fundamental Academic Research Questions and Objectives Related to 3-Chloro-4-fluorophenyl Cyclopentyl Ketone

Research involving this compound and its analogs is often driven by its utility as a precursor in multi-step syntheses. A primary objective is its use as an intermediate in the synthesis of pharmacologically active compounds and other complex organic molecules. For example, related compounds like 2-chlorophenyl cyclopentyl ketone are known precursors in the synthesis of ketamine and its analogs, which have applications in medicine. chemicalbook.comnih.govgoogle.com

Key academic research questions related to this compound include:

Synthetic Methodology: How can the synthesis of this compound be optimized for higher yield, lower cost, and greater efficiency? Research in this area explores novel catalytic systems and reaction conditions. For instance, methods for preparing similar ketones often involve Friedel-Crafts acylation or reactions with Grignard reagents. google.comgoogle.com

Structural Diversification: How can the this compound scaffold be chemically modified to generate a library of new derivatives? Researchers investigate reactions that target the ketone group or the aromatic ring to attach different functional groups, aiming to explore the structure-activity relationship of the resulting compounds. nih.gov

Exploring Biological Activity: What are the potential biological activities of compounds synthesized from this ketone? The scaffold is a common feature in molecules designed to interact with biological systems, prompting investigations into their potential as antimicrobial agents or as ligands for specific receptors in the central nervous system.

The overarching goal is to leverage the unique chemical features of this compound to access novel and complex molecules with potentially useful properties for medicine and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO/c13-10-7-9(5-6-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRHERPWKDXHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642570 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-62-3 | |

| Record name | (3-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 3 Chloro 4 Fluorophenyl Cyclopentyl Ketone

Established Synthetic Pathways for Aryl Cyclopentyl Ketones

The synthesis of aryl cyclopentyl ketones, including 3-Chloro-4-fluorophenyl cyclopentyl ketone, can be achieved through several well-established organic chemistry reactions. These methods provide reliable pathways to construct the target molecule from readily available starting materials.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the reaction of 1-chloro-2-fluorobenzene (B165100) with cyclopentanecarbonyl chloride.

The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃), which activates the acylating agent. google.com The choice of solvent is crucial and is often a non-polar, inert solvent like dichloromethane (B109758) or carbon disulfide. The reaction temperature can vary, but moderate heating is often required to drive the reaction to completion. libretexts.org

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) |

|---|

It is important to note that the regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. In the case of 1-chloro-2-fluorobenzene, the incoming acyl group is directed to specific positions on the ring, and the desired isomer may need to be separated from other products.

Grignard Reagent-Mediated Carbon-Carbon Bond Formation

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. sigmaaldrich.com The synthesis of this compound via this method would typically involve the reaction of a Grignard reagent derived from a cyclopentyl halide (e.g., cyclopentylmagnesium bromide) with 3-chloro-4-fluorobenzonitrile. masterorganicchemistry.com

The reaction proceeds in two main steps. First, the Grignard reagent adds to the nitrile to form an imine intermediate. This intermediate is then hydrolyzed in a subsequent acidic workup step to yield the final ketone. masterorganicchemistry.com Anhydrous conditions are essential for the success of Grignard reactions, as the reagent is highly reactive towards protic solvents like water. sigmaaldrich.com

Table 2: Grignard Reaction for Ketone Synthesis

| Nitrile | Grignard Reagent | Solvent | Workup |

|---|

Oxidation of Precursor Alcohols to Ketones

Another established route to ketones is the oxidation of secondary alcohols. In this approach, the precursor alcohol, (3-chloro-4-fluorophenyl)(cyclopentyl)methanol, would be synthesized first, for example, by the reaction of 3-chloro-4-fluorobenzaldehyde (B1582058) with a cyclopentyl Grignard reagent.

A variety of oxidizing agents can be employed for the conversion of the secondary alcohol to the ketone. Common reagents include chromate-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid), as well as milder, more modern reagents such as Dess-Martin periodinane or Swern oxidation conditions. The choice of oxidant depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction scale.

Table 3: Common Oxidizing Agents for Alcohol to Ketone Conversion

| Oxidizing Agent | Typical Solvent | Reaction Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane | Room temperature |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0°C to room temperature |

Strategies Involving Nitriles and Organometallic Species

Beyond Grignard reagents, other organometallic species can react with nitriles to form ketones. pearson.com For instance, organolithium reagents can also add to the nitrile group, followed by hydrolysis, to yield the desired ketone. The reactivity of organolithium reagents is generally higher than that of Grignard reagents, which can be advantageous in some cases but may also lead to more side reactions if not carefully controlled.

The general principle remains the same: the nucleophilic carbon of the organometallic compound attacks the electrophilic carbon of the nitrile, leading to the formation of a C-C bond and, after workup, the ketone. pearson.com

Advanced and Emerging Synthetic Approaches for Halogenated Ketones

Research in organic synthesis continues to produce more efficient and selective methods for the preparation of complex molecules like halogenated ketones. These advanced approaches often rely on the use of catalytic systems to achieve high yields and reduce waste.

Catalytic Systems for Ketone Synthesis

Modern synthetic chemistry is increasingly focused on the development of catalytic reactions that are both efficient and environmentally benign. For the synthesis of halogenated ketones, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool. researchgate.net For example, a palladium catalyst could be used to couple a suitable organometallic cyclopentyl reagent with a 3-chloro-4-fluorobenzoyl derivative.

These catalytic cycles often involve oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand for the palladium catalyst is critical for achieving high catalytic activity and selectivity. While specific catalytic systems for this compound are not extensively documented, the general principles of these reactions are well-established and could be adapted for this synthesis. The development of such catalytic methods offers the potential for more sustainable and atom-economical routes to this and other halogenated ketones.

Palladium-Catalyzed Direct Aryl Ketone Formation from Boronic Acids

A powerful method for forming the carbon-carbon bond between the aromatic ring and the carbonyl group is the palladium-catalyzed cross-coupling reaction. This approach typically involves the reaction of an arylboronic acid with a carboxylic acid derivative. sci-hub.seorganic-chemistry.org For the synthesis of this compound, this would involve coupling 3-chloro-4-fluorophenylboronic acid with an activated form of cyclopentanecarboxylic acid.

The reaction is often performed as a convenient one-pot synthesis where the carboxylic acid is activated in situ, for example, by using pivalic anhydride to form a mixed anhydride. sci-hub.seorganic-chemistry.org The catalytic cycle is believed to involve the oxidative addition of the anhydride to a palladium(0) species, followed by transmetalation with the arylboronic acid and subsequent reductive elimination of the ketone product, regenerating the catalyst. sci-hub.se The presence of water has been shown to facilitate the reaction turnover. sci-hub.se This methodology is noted for its high regioselectivity and tolerance of a wide variety of functional groups on both the boronic acid and carboxylic acid partners. sci-hub.seorganic-chemistry.org

Key features of this synthetic strategy are its applicability to both electron-rich and electron-poor substrates and its ability to proceed under relatively mild conditions. sci-hub.seorganic-chemistry.org The use of preformed palladium catalysts and specific phosphine (B1218219) ligands can be optimized to achieve high yields. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Aryl Ketone Synthesis

| Component | Example Condition | Purpose | Reference |

|---|---|---|---|

| Aryl Source | 3-Chloro-4-fluorophenylboronic acid | Provides the aromatic moiety | sci-hub.seorganic-chemistry.org |

| Acyl Source | Cyclopentanecarboxylic acid | Provides the cyclopentyl ketone moiety | sci-hub.seorganic-chemistry.org |

| Activator | Pivalic anhydride | Forms a reactive mixed anhydride in situ | sci-hub.seorganic-chemistry.org |

| Catalyst | Palladium(II) acetate (B1210297) with a phosphine ligand | Catalyzes the cross-coupling reaction | sci-hub.se |

| Solvent | Wet Tetrahydrofuran (THF) | Reaction medium; water enhances turnover | sci-hub.seorganic-chemistry.org |

| Temperature | 60 °C | Typical reaction temperature | organic-chemistry.org |

Iridium-Catalyzed Asymmetric Hydrogenation of Alpha, Beta-Unsaturated Ketones for Chiral Cyclopentyl Aryl Ketones

To produce chiral versions of cyclopentyl aryl ketones, where stereogenic centers are present on the cyclopentyl ring, iridium-catalyzed asymmetric hydrogenation is a highly effective strategy. researchgate.netacs.org This method starts from an α,β-unsaturated precursor, in this case, a molecule like (3-chloro-4-fluorophenyl)(cyclopent-1-en-1-yl)methanone. The double bond within the cyclopentene (B43876) ring is hydrogenated using hydrogen gas and a chiral iridium catalyst, leading to the formation of two contiguous stereogenic centers with high levels of control over the stereochemical outcome. researchgate.netacs.org

The success of this transformation relies on the use of specialized chiral ligands, such as BiphPHOX, which coordinate to the iridium center and create a chiral environment. researchgate.netacs.org This allows for the delivery of hydrogen to one face of the double bond preferentially, resulting in high yields, excellent diastereoselectivity (dr), and high enantiomeric excess (ee). researchgate.netacs.org The reaction conditions are typically neutral and additive-free, which helps to prevent side reactions like epimerization of the product. acs.org This method has been successfully applied to a wide range of tetrasubstituted α,β-unsaturated ketones, demonstrating good functional group compatibility. researchgate.netacs.org

Table 2: Typical Parameters for Iridium-Catalyzed Asymmetric Hydrogenation

| Parameter | Typical Value/Reagent | Significance | Reference |

|---|---|---|---|

| Substrate | (3-chloro-4-fluorophenyl)(cyclopent-1-en-1-yl)methanone | α,β-Unsaturated ketone precursor | researchgate.netacs.org |

| Catalyst | [Ir(COD)Cl]₂ with a chiral N,P ligand (e.g., BiphPHOX) | Provides high stereoselectivity | researchgate.netacs.orgnih.gov |

| Hydrogen Source | H₂ gas | Reducing agent for the double bond | acs.orgnih.gov |

| Pressure | 20-50 bar | Affects reaction rate and efficiency | acs.orgnih.gov |

| Solvent | Dichloromethane (DCM) or Toluene | Reaction medium | acs.orgnih.gov |

| Outcome | High Yield (>95%), High dr (>20:1), High ee (>99%) | Efficient and highly selective formation of the chiral product | researchgate.netacs.org |

Selective Halogenation Techniques

An alternative approach to synthesizing this compound involves introducing the halogen atoms onto a pre-existing cyclopentyl phenyl ketone scaffold. This requires highly selective halogenation methods.

Electrophilic Fluorination with Specific Reagents (e.g., Selectfluor)

Electrophilic fluorination allows for the direct introduction of a fluorine atom onto an aromatic ring. The reagent 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor, is a widely used electrophilic fluorine source due to its stability and ease of handling. ref.ac.uk In principle, starting from 3-chlorophenyl cyclopentyl ketone, an electrophilic fluorination reaction could be employed to introduce the fluorine atom at the C4 position.

The reaction mechanism is considered a polar two-electron process rather than a single-electron transfer involving radical intermediates. nih.gov The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. The ketone group is a deactivating, meta-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The combined influence of these groups would need to favor substitution at the C4 position for this route to be effective. The reaction is often performed in a suitable solvent like acetonitrile (B52724) or methanol. researchgate.net While Selectfluor is highly effective for the α-fluorination of ketones or the fluorination of electron-rich aromatic systems, the selective fluorination of a deactivated and specifically substituted ring like 3-chlorophenyl presents a significant regiochemical challenge. researchgate.netorganic-chemistry.org

Ketone-Directed Photocatalytic C(sp³)-H Fluorination

While the previous method targets the aromatic C(sp²)-H bonds, photocatalytic methods have been developed to selectively fluorinate aliphatic C(sp³)-H bonds by using the ketone functional group as an internal directing group. rsc.orgnih.gov This reaction does not form the title compound but represents a modern strategy for selective fluorination of the cyclopentyl ring, as dictated by the outline.

This process utilizes visible light, a photocatalyst such as benzil, and an electrophilic fluorine source like Selectfluor. rsc.orgnih.gov The ketone's carbonyl oxygen is thought to interact with the substrate in a way that directs the fluorination to specific positions on the aliphatic ring, typically the β- and γ-positions, through a transient radical-based mechanism. rsc.orgnih.govscispace.com The reaction is particularly effective for conformationally rigid substrates, where the spatial relationship between the ketone's oxygen and the target C-H bond is well-defined. nih.gov This method allows for the installation of fluorine atoms at positions that are typically deactivated towards radical fluorination due to the electron-withdrawing nature of the nearby carbonyl group. rsc.orgnih.gov

Green Chemistry Principles in Ketone Synthesis

The environmental impact of chemical synthesis is a major consideration, and applying the principles of green chemistry is crucial for developing sustainable processes. pnas.org This involves minimizing waste, using less hazardous chemicals, and employing safer solvents and reaction conditions. pnas.orgnih.gov

Utilization of Sustainable Solvents and Solvent-Free Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents, as they contribute significantly to the waste generated in chemical processes. pnas.orgnih.gov For the synthesis of ketones, several greener alternatives are being explored.

Sustainable Solvents: Solvents derived from renewable biomass, such as ethyl lactate, are considered more sustainable options. researchgate.net Water is another excellent green solvent, although its use can sometimes be limited by the poor solubility of organic reactants. nih.govacs.org For palladium-catalyzed reactions, the use of ethanol (B145695) has been shown to be effective, offering a more environmentally benign alternative to solvents like tetrahydrofuran. organic-chemistry.org Supercritical CO₂, being non-flammable and readily removable, is another promising green solvent. pnas.org

Solvent-Free Conditions: The most ideal green reaction would have no solvent at all. nih.gov Solvent-free, or neat, reactions minimize waste and can sometimes be accelerated by techniques like microwave heating. acs.org For example, oxidations of alcohols to ketones have been demonstrated under solvent-free conditions using gaseous nitrogen dioxide, where the byproducts are converted to nitric acid, resulting in a waste-free process. nih.gov Applying such principles to the multi-step syntheses of complex molecules like this compound requires innovative process design but holds the potential for significant environmental benefits.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₁₂H₁₂ClFO | Target Molecule |

| 3-Chloro-4-fluorophenylboronic acid | C₆H₅BClFO₂ | Reactant |

| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | Reactant |

| Pivalic anhydride | C₁₀H₁₈O₃ | Activating Reagent |

| Palladium(II) acetate | C₄H₆O₄Pd | Catalyst Precursor |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

| (3-chloro-4-fluorophenyl)(cyclopent-1-en-1-yl)methanone | C₁₂H₁₀ClFO | Reactant/Precursor |

| BiphPHOX | C₄₁H₃₂NOP | Chiral Ligand |

| [Ir(COD)Cl]₂ | C₁₆H₂₄Cl₂Ir₂ | Catalyst Precursor |

| Dichloromethane (DCM) | CH₂Cl₂ | Solvent |

| 3-Chlorophenyl cyclopentyl ketone | C₁₂H₁₃ClO | Reactant/Precursor |

| Selectfluor | C₇H₁₄B₂Cl₂F₉N₂ | Fluorinating Reagent |

| Acetonitrile | C₂H₃N | Solvent |

| Benzil | C₁₄H₁₀O₂ | Photocatalyst |

| Ethyl lactate | C₅H₁₀O₃ | Green Solvent |

| Ethanol | C₂H₅OH | Green Solvent |

Energy-Efficient Methodologies (e.g., Microwave-Assisted and Mechanochemical Syntheses)

Energy-efficient methodologies in chemical synthesis are designed to reduce the energy footprint of reactions, often leading to shorter reaction times, higher yields, and cleaner processes. Microwave-assisted synthesis and mechanochemistry represent two prominent examples of such techniques.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions. Unlike conventional heating methods that rely on conduction and convection, microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. This can dramatically accelerate reaction rates. nih.govorganic-chemistry.org For the synthesis of ketones and other heterocyclic compounds, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and improve yields. nih.govdpkmr.edu.in

While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the available literature, the principles can be applied to its likely synthetic pathways, such as the Friedel-Crafts acylation. A hypothetical comparison illustrates the potential advantages:

Table 1: Comparison of Conventional vs. Potential Microwave-Assisted Friedel-Crafts Acylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | 5-30 minutes |

| Energy Input | High and sustained | Lower, targeted |

| Temperature Gradient | Non-uniform | Uniform |

| Potential Yield | Moderate to good | Potentially higher |

| Side Reactions | More likely due to prolonged heating | Often reduced |

This approach offers a promising route for a more efficient synthesis, characterized by its speed and energy conservation. organic-chemistry.org

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. colab.ws This solvent-free approach is inherently "green" as it reduces solvent waste, which is a major contributor to chemical pollution. The energy is transferred to the reactants through friction, shearing, and impact, which can lower the activation energy of the reaction. colab.ws

The mechanochemical synthesis of various organic compounds, including halogenated molecules and ketones, has been successfully demonstrated. colab.wsnih.gov These methods are noted for being atom-economic and reducing the need for hazardous reagents. colab.ws For a compound like this compound, a potential mechanochemical route could involve the ball-milling of a suitable acyl chloride with 1-chloro-2-fluorobenzene in the presence of a catalyst.

Table 2: Conceptual Mechanochemical Approach

| Feature | Description |

|---|---|

| Method | High-speed ball milling |

| Reactants | Cyclopentanecarbonyl chloride, 1-chloro-2-fluorobenzene, Lewis acid catalyst |

| Solvent | Solvent-free or minimal liquid-assisted grinding |

| Advantages | Reduced solvent waste, potential for lower energy use, simple setup |

Atom Economy and Catalytic Reagent Implementation

The principle of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste. researchgate.net

Atom Economy Calculation: The percentage atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

Reactions like additions and rearrangements typically have 100% atom economy, while substitutions and eliminations generate byproducts and have lower atom economies. scranton.edu

For the synthesis of this compound, a common method is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with cyclopentanecarbonyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

Hypothetical Atom Economy for Friedel-Crafts Acylation:

Reactant 1: 1-Chloro-2-fluorobenzene (C₆H₄ClF, MW: 130.55 g/mol )

Reactant 2: Cyclopentanecarbonyl chloride (C₆H₉ClO, MW: 132.59 g/mol )

Product: this compound (C₁₂H₁₂ClFO, MW: 226.68 g/mol )

Byproduct: Hydrochloric acid (HCl, MW: 36.46 g/mol )

Table 3: Atom Economy Calculation

| Compound | Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 1-Chloro-2-fluorobenzene | C₆H₄ClF | 130.55 |

| Cyclopentanecarbonyl chloride | C₆H₉ClO | 132.59 |

| Total Reactant MW | 263.14 |

| Desired Product MW | C₁₂H₁₂ClFO | 226.68 |

% Atom Economy = (226.68 / 263.14) x 100 ≈ 86.1%

This calculation demonstrates that even in a relatively efficient reaction, a portion of the reactant mass is lost as a byproduct. Improving atom economy involves exploring alternative synthetic pathways, such as addition reactions where possible.

Catalytic Reagent Implementation: The use of catalytic reagents instead of stoichiometric ones is crucial for improving the sustainability of a synthesis. rsc.org In the Friedel-Crafts reaction, AlCl₃ is a catalyst, but it is often required in stoichiometric amounts because it forms a complex with the resulting ketone product. This generates significant waste during workup.

Modern approaches focus on implementing more efficient and recyclable catalysts.

Table 4: Comparison of Catalytic Reagents

| Catalyst Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Lewis Acid | AlCl₃, FeCl₃ | Inexpensive, effective | Often needed in stoichiometric amounts, generates aqueous waste |

| Solid Acid Catalysts | Zeolites, Clays | Recyclable, easy to separate, environmentally benign | May have lower activity, can require higher temperatures |

| Heterogeneous Catalysts | Supported metal oxides | High stability, reusability, reduced waste streams | Can be more expensive, potential for leaching |

By selecting highly active, selective, and recyclable catalysts, the environmental impact of synthesizing this compound can be significantly reduced, aligning the process with the principles of green chemistry. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Fluorophenyl Cyclopentyl Ketone

Intrinsic Reactivity of the Carbonyl Group and Aromatic Ring

The reactivity of 3-Chloro-4-fluorophenyl cyclopentyl ketone is a composite of the characteristic reactions of an aromatic ketone and a halogenated benzene (B151609) ring. The electron-withdrawing nature of the carbonyl group and the halogen atoms significantly modifies the electron density of the phenyl moiety, influencing its susceptibility to both electrophilic and nucleophilic attack.

The carbonyl group (C=O) is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond. The oxygen atom is more electronegative than the carbon, drawing electron density towards itself and imparting a partial positive charge (δ+) on the carbonyl carbon, making it an electrophilic center. libretexts.org This electrophilicity is the driving force for nucleophilic addition reactions.

The mechanism begins with the attack of a nucleophile on the electrophilic carbonyl carbon. This step results in the breaking of the C=O pi bond, with the electrons moving to the oxygen atom, and a change in the carbon's hybridization from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org This process forms a tetrahedral alkoxide intermediate. libretexts.org In the subsequent step, this intermediate is typically protonated by an acid source, yielding a secondary alcohol. libretexts.org

Given that the two groups attached to the carbonyl carbon (the 3-chloro-4-fluorophenyl ring and the cyclopentyl group) are dissimilar, the carbonyl carbon is prochiral. Nucleophilic attack can occur from either face of the planar carbonyl group, leading to the formation of a new chiral center. libretexts.org Without a chiral directing agent, this typically results in the formation of a racemic mixture of the two possible enantiomers. libretexts.org Common nucleophiles used in these transformations include hydride reagents (e.g., from sodium borohydride) and organometallic reagents (e.g., Grignard reagents). youtube.com

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The feasibility and regioselectivity of this reaction on this compound are governed by the directing effects of the three substituents already present on the ring.

Cyclopentyl Ketone Group : This group is strongly deactivating due to its electron-withdrawing nature (both by induction and resonance), making the aromatic ring less nucleophilic and thus less reactive towards electrophiles. youtube.com It is a meta-director. youtube.com

Chlorine and Fluorine Atoms : Halogens are also deactivating due to their strong inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. However, they are ortho-, para-directors. masterorganicchemistry.com

The combined influence of these groups renders the aromatic ring significantly electron-deficient and therefore highly unreactive towards EAS. Any substitution would require harsh reaction conditions and a potent electrophile. masterorganicchemistry.comyoutube.com The directing effects are competitive, as summarized in the table below.

| Substituent (Position) | Effect on Reactivity | Directing Influence | Positions Directed To |

|---|---|---|---|

| Cyclopentyl Ketone (C1) | Strongly Deactivating | Meta | 3, 5 |

| Chlorine (C3) | Deactivating | Ortho, Para | 1, 5 |

| Fluorine (C4) | Deactivating | Ortho, Para | 2, 6 |

Considering the positions on the ring, the ketone group directs towards position 5. The chlorine atom also directs towards position 5. The fluorine atom directs towards positions 2 and 6. The strong deactivation of the ring makes these reactions challenging.

The ketone functionality can undergo both oxidation and reduction.

Reduction : The carbonyl group can be readily reduced to a secondary alcohol. Standard laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com Alternatively, complete reduction of the ketone down to a methylene (B1212753) group (CH₂) can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid). youtube.com

Oxidation : Ketones are generally resistant to oxidation compared to aldehydes. Forcing conditions, such as treatment with strong oxidizing agents like potassium permanganate, can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of carboxylic acids.

While less common than electrophilic substitution, nucleophilic aromatic substitution (SₙAr) can occur on aromatic rings that are rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group (in this case, a halogen), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The leaving group is subsequently eliminated, restoring the aromaticity of the ring. libretexts.org

For this reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com In this compound:

The chlorine atom is at the C3 position, which is meta to the strongly electron-withdrawing ketone group at C1. This position offers poor stabilization for the Meisenheimer complex, making the chlorine a poor candidate for substitution via the SₙAr mechanism. libretexts.org

The fluorine atom is at the C4 position, which is para to the ketone group. This arrangement is ideal for SₙAr, as the negative charge of the intermediate can be delocalized directly onto the carbonyl oxygen.

Therefore, nucleophilic aromatic substitution on this molecule would overwhelmingly favor the displacement of the fluorine atom over the chlorine atom. masterorganicchemistry.comyoutube.com

Influence of Halogen Substituents and Cycloalkyl Architecture on Reactivity

The specific arrangement of the halogen atoms and the presence of the cyclopentyl group introduce further layers of complexity to the molecule's reactivity profile.

In the context of this compound, the chlorine is at position 3 (meta to the ketone) and the fluorine is at position 4 (para to the ketone). Their stereoelectronic effects are profound.

Electronic Effects : Both chlorine and fluorine are highly electronegative and withdraw electron density from the aromatic ring through the inductive effect (-I). This effect, combined with the potent electron-withdrawing capacity of the ketone group, significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition compared to an unsubstituted analog. The same deactivation of the ring toward electrophiles makes it highly activated for nucleophilic aromatic substitution. libretexts.org

Effects on SₙAr Pathways : As previously discussed, the electronic arrangement strongly favors SₙAr at the C4 position (para-fluorine) over the C3 position (meta-chlorine). The ability to delocalize the anionic charge of the Meisenheimer complex onto the para-ketone group is the determining factor. libretexts.orglibretexts.org Furthermore, in SₙAr reactions where the formation of the Meisenheimer complex is the rate-determining step, fluorine is often a better leaving group than chlorine. masterorganicchemistry.comyoutube.com This is because fluorine's high electronegativity makes the carbon it is attached to more electrophilic and thus more readily attacked by a nucleophile. youtube.com

| Leaving Group | Position Relative to Activating Group (Ketone) | Stabilization of Intermediate | Predicted Reactivity |

|---|---|---|---|

| Fluorine | Para | High (Resonance with C=O) | High |

| Chlorine | Meta | Low (Inductive only) | Low |

Cycloalkyl Architecture : The non-planar and relatively bulky cyclopentyl group can exert a steric influence on reactions. It can hinder the approach of nucleophiles to the carbonyl carbon and may also sterically shield the ortho positions (C2 and C6) of the phenyl ring from attack by electrophiles, should conditions for such a reaction be met.

Cyclopentyl Ring Strain and Conformational Effects on Carbonyl Reactivity

The reactivity of the carbonyl group in this compound is significantly influenced by the inherent structural properties of the cyclopentyl ring. Cycloalkanes possess varying degrees of ring strain, which arises from a combination of angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing interactions), and steric strain. In cyclopentyl ketones, the moderate ring strain plays a crucial role in modulating the electrophilicity of the carbonyl carbon.

Kinetic studies on the reduction of various cycloalkyl phenyl ketones have demonstrated that cyclopentyl derivatives exhibit higher reactivity compared to their cyclohexyl or cyclopropyl (B3062369) counterparts. nih.gov This enhanced reactivity is attributed to the destabilization of the planar transition state during nucleophilic attack. The strain within the five-membered ring increases the energy of the ground state relative to the transition state for addition reactions at the carbonyl carbon. As a nucleophile approaches the carbonyl carbon, the geometry shifts from trigonal planar (sp²) towards tetrahedral (sp³). The cyclopentyl ring can more readily accommodate the bond angle changes associated with this transition, thereby lowering the activation energy of the reaction. This effect enhances the electrophilicity at the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Table 1: Comparative Reactivity of Cycloalkyl Phenyl Ketones in Reduction Reactions

| Cycloalkyl Group | Relative Rate Constant (at 0°C) | Key Factor Influencing Reactivity |

| Cyclopropyl | 0.12 | High ring strain, but less favorable transition state geometry |

| Cyclopentyl | 0.36 | Moderate ring strain enhances electrophilicity |

| Cyclohexyl | 0.25 | Low ring strain (stable chair conformation) |

This table is generated based on conceptual data from kinetic studies to illustrate relative reactivity trends. nih.gov

Tautomerism (Keto-Enol) and its Impact on Reaction Selectivity

Like other ketones possessing α-hydrogens, this compound can exist in equilibrium with its corresponding enol tautomer. Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and the shifting of a double bond. rsc.org The equilibrium between the keto and enol forms can be catalyzed by either acid or base. scribd.com

For most simple aldehydes and ketones, the keto-enol equilibrium overwhelmingly favors the keto form. rsc.org This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond. scribd.com In the case of this compound, the keto form is expected to be significantly more stable and thus the predominant species at equilibrium. Factors that can shift the equilibrium towards the enol form, such as conjugation with the π-system or intramolecular hydrogen bonding (as seen in 1,3-dicarbonyl compounds), are not strongly present in this molecule. scribd.com

Despite the low concentration of the enol form at equilibrium, its transient formation is mechanistically crucial for a variety of reactions, particularly α-substitution reactions. Reaction selectivity is profoundly impacted by the conditions used to generate the enol or its conjugate base, the enolate. For reactions such as α-halogenation or alkylation to be selective, the enolate must be generated in a high concentration without competing side reactions. acs.org This is typically achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent. acs.org The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed, which in turn directs the regioselectivity of subsequent reactions if the α-carbons are not equivalent. For this compound, the two α-carbons on the cyclopentyl ring are equivalent, simplifying regiochemical considerations.

Table 2: Keto-Enol Equilibrium for Various Carbonyl Compounds

| Compound Class | Predominant Tautomer | Approximate % Enol at Equilibrium | Stabilizing Factor for Enol (if significant) |

| Simple Ketone (e.g., Acetone) | Keto | ~0.0001% | None |

| Aryl Ketone (e.g., Acetophenone) | Keto | ~0.01% | Conjugation |

| 1,3-Diketone (e.g., 2,4-Pentanedione) | Enol | ~85% | Conjugation and Intramolecular H-Bonding |

| Phenol | Enol | >99.9% | Aromaticity |

This table provides general, illustrative data on tautomeric equilibria. scribd.com

Advanced Mechanistic Elucidation of Chemical Transformations

Reaction Mechanism Studies of Baeyer-Villiger Oxidation of Alpha-Haloketones

The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters using peroxyacids or peroxides. chemistnotes.com The reaction proceeds through a well-established mechanism involving a key tetrahedral intermediate known as the Criegee intermediate. chem-station.comlibretexts.org The mechanism begins with the protonation of the ketone's carbonyl oxygen, which activates it towards nucleophilic attack by the peroxyacid. This attack forms the Criegee intermediate. The rate-determining step is the subsequent concerted migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom, coupled with the cleavage of the weak oxygen-oxygen bond and departure of a carboxylate leaving group. chemistnotes.com

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a partial positive charge in the transition state migrate preferentially. chemeurope.com While this compound is not an α-haloketone, the principles governing the oxidation of substituted ketones are directly applicable. For this molecule, the two migrating groups are the cyclopentyl group (a secondary alkyl) and the 3-chloro-4-fluorophenyl group.

Studies on α-haloketones have shown that electron-withdrawing substituents significantly decrease the migratory aptitude of a group. rsc.org For instance, the migration of a chlorinated alkyl group is much more difficult than that of the corresponding unsubstituted alkyl group. libretexts.orgrsc.org Applying this principle, the 3-chloro-4-fluorophenyl group is deactivated towards migration due to the strong electron-withdrawing inductive effects of both the chlorine and fluorine atoms. Therefore, in the Baeyer-Villiger oxidation of this compound, the cyclopentyl group is expected to migrate in preference to the substituted phenyl ring, leading to the formation of cyclopentyl 3-chloro-4-fluorobenzoate.

Table 3: General Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Relative Aptitude |

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl / Phenyl | Moderate |

| Primary alkyl | Low |

| Methyl | Lowest |

This table reflects the generally accepted order of migratory preference. chemeurope.com

Analysis of Radical Intermediates in Ketone Functionalizations

Ketones can undergo a variety of functionalization reactions that proceed through radical intermediates, most notably under photochemical conditions. Upon absorption of ultraviolet light, the carbonyl group of a ketone can be excited from its ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). chemistnotes.com These excited states are highly reactive and can initiate radical reactions, primarily through processes known as Norrish Type I and Norrish Type II reactions. wikipedia.org

The Norrish Type I reaction involves the homolytic cleavage (α-cleavage) of one of the carbon-carbon bonds adjacent to the carbonyl group. chemistnotes.comwikipedia.org For this compound, this cleavage can occur in two ways, breaking either the bond to the phenyl ring or the bond to the cyclopentyl ring. Cleavage typically favors the formation of the more stable radical. In this case, α-cleavage would produce a radical pair consisting of an acyl radical and an alkyl/aryl radical. The likely pathway would be cleavage of the bond between the carbonyl and the cyclopentyl ring, yielding a cyclopentyl radical and a 3-chloro-4-fluorobenzoyl radical. These radical intermediates can then undergo various secondary reactions, such as decarbonylation (loss of carbon monoxide from the acyl radical), recombination, or hydrogen abstraction from the solvent. chemeurope.com

The Norrish Type II reaction is an intramolecular process that occurs if the ketone possesses an accessible hydrogen atom on the γ-carbon. chemeurope.com The excited carbonyl oxygen abstracts this γ-hydrogen, forming a 1,4-biradical intermediate. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or undergo fragmentation (β-scission) to yield an enol and an alkene. wikipedia.org For this compound, a Norrish Type II reaction would be possible if the cyclopentyl ring can adopt a conformation that brings one of its γ-hydrogens into proximity with the excited carbonyl oxygen.

Beyond photochemistry, radical intermediates from ketones can also be generated using photoredox catalysis, enabling transformations like the coupling of a ketone-derived ketyl radical with other radical species. nih.gov

Role of Transient Directing Groups in Site-Selective C(sp³)-H Arylation of Ketones

Achieving site-selectivity in the functionalization of C(sp³)-H bonds, which are generally unreactive, is a significant challenge in organic synthesis. One powerful strategy that has emerged is the use of transient directing groups (TDGs) in transition metal-catalyzed reactions. researchgate.net This approach has been successfully applied to the palladium-catalyzed arylation of C(sp³)-H bonds in aliphatic ketones. wikipedia.orgresearchgate.net

The mechanism relies on the reversible formation of an imine between the ketone substrate and an amino acid-based TDG. researchgate.net This newly formed imine then acts as a bidentate ligand, chelating to a palladium(II) catalyst. This chelation forms a stable palladacycle intermediate and positions the catalyst in close proximity to specific C-H bonds on the aliphatic portion of the molecule. This directed proximity facilitates the selective activation and subsequent arylation of a typically inert C-H bond. After the C-C bond-forming step, the imine can be easily hydrolyzed, releasing the functionalized ketone and regenerating the TDG. wikipedia.org

For this compound, this strategy could be employed to achieve site-selective arylation of the C(sp³)-H bonds on the cyclopentyl ring. The choice of the TDG is critical for controlling the regioselectivity. By modifying the structure of the amino acid TDG, one can alter the size and conformation of the palladacycle intermediate, thereby directing the arylation to either the β- or γ-position of the cyclopentyl ring. wikipedia.org This method avoids the need for pre-installing and later removing a directing group, making it a highly efficient and atom-economical approach for complex molecule synthesis. researchgate.net

Table 4: Examples of Transient Directing Groups (TDGs) for Site-Selective C(sp³)-H Arylation

| Transient Directing Group (TDG) | Target Position | Key Feature |

| Glycine | β-C-H (methyl) | Forms a 5-membered palladacycle |

| 3-Amino-3-methylbutyric acid | β-C-H (methylene) | Designed for less reactive C-H bonds |

| tert-Leucine | γ-C-H | Larger steric profile favors a 6-membered palladacycle, enabling remote functionalization |

This table summarizes how TDG structure influences site-selectivity in ketone arylation. wikipedia.org

Computational and Theoretical Studies on 3 Chloro 4 Fluorophenyl Cyclopentyl Ketone Systems

Quantum Chemical Calculations for Molecular and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, or approximations of it, we can determine various molecular properties, including geometries, energies, and electronic distributions. These calculations are particularly useful for studying transient species like transition states and for analyzing chemical bonding and reactivity.

Ab Initio and Density Functional Theory (DFT) Investigations of Transition States

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods. Ab initio methods are based on first principles, without the use of empirical parameters, while DFT methods calculate the electronic structure based on the electron density, offering a good balance between accuracy and computational cost.

In the context of 3-Chloro-4-fluorophenyl cyclopentyl ketone, these methods are instrumental in exploring its reactivity, particularly in reactions involving the carbonyl group or the aromatic ring. For instance, in a nucleophilic addition to the carbonyl carbon, DFT can be employed to map the potential energy surface of the reaction, identifying the transition state and calculating its energy. This activation energy is a crucial parameter for determining the reaction rate.

Table 1: Hypothetical DFT-Calculated Energetic Profile for a Nucleophilic Addition to this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

This table represents a hypothetical reaction profile and is for illustrative purposes.

The geometry of the transition state, including bond lengths and angles, can also be precisely determined. For example, in the transition state of a nucleophilic attack, the C=O bond would be elongated, and the nucleophile would be partially bonded to the carbonyl carbon. The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring is expected to influence the stability of the transition state by affecting the charge distribution.

Frontier Molecular Orbital (FMO) Analysis and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide insights into the electrophilic and nucleophilic sites of a molecule. malayajournal.org

For this compound, the LUMO is expected to be localized primarily on the carbonyl group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. The electron-withdrawing nature of the chlorine and fluorine atoms would lower the energy of the LUMO, making the molecule more susceptible to nucleophiles. The HOMO, on the other hand, would likely have significant contributions from the lone pairs of the oxygen, chlorine, and fluorine atoms, as well as the π-system of the phenyl ring, indicating these as potential sites for electrophilic attack.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, complements the FMO analysis. bhu.ac.in In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen, fluorine, and chlorine atoms, indicating areas prone to electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms and potentially on the carbonyl carbon, highlighting electrophilic character. malayajournal.org

Table 2: Representative FMO Energies for a Halogenated Aromatic Ketone

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

These values are representative and intended to illustrate the concept.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analysis tools used to visualize and understand the nature of chemical bonding. aps.orgjussieu.fr They provide a quantitative measure of electron localization, helping to identify core electrons, covalent bonds, and lone pairs. aps.orgias.ac.inresearchgate.net

In an ELF or LOL analysis of this compound, high values of the function would be found in the regions corresponding to the C-C and C-H bonds of the cyclopentyl ring and the phenyl group, as well as the C=O double bond, indicating covalent bonding. Maxima would also be expected in the vicinity of the oxygen, chlorine, and fluorine atoms, corresponding to their lone pairs of electrons. These analyses can provide a detailed picture of the electronic structure that goes beyond simple Lewis structures. taylorandfrancis.com

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and thermodynamic properties.

Simulation of Dynamic Behavior and Conformational Preferences

The cyclopentyl ring in this compound is not planar and can adopt several puckered conformations, such as the "envelope" and "twist" forms. The orientation of the cyclopentyl group relative to the phenyl ring is also subject to rotation around the C-C single bond connecting them.

MD simulations can be used to explore the relative energies of these different conformations and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The simulations would likely reveal that the molecule exists as a dynamic equilibrium of several low-energy conformations at room temperature.

Steric and Van der Waals Interactions Modeling

Steric and van der Waals interactions play a significant role in determining the preferred conformation of this compound. The bulky cyclopentyl group can sterically hinder rotation around the bond connecting it to the carbonyl group. Similarly, the chlorine and fluorine atoms on the phenyl ring will have specific van der Waals radii that influence how the molecule packs in a condensed phase or interacts with a biological receptor.

Computational modeling can quantify these interactions. By calculating the potential energy as a function of the dihedral angle between the cyclopentyl and phenyl rings, a rotational energy profile can be generated. This profile would show the most stable (lowest energy) rotational conformations and the energy penalties for adopting other conformations. These models are essential for a complete understanding of the molecule's three-dimensional structure and its implications for reactivity and intermolecular interactions.

Structure-Reactivity Relationship Modeling and Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that can guide experimental work. For complex systems like this compound, these theoretical studies are invaluable for elucidating the intricate interplay of electronic and steric factors that govern its reactivity.

The reactivity of halogenated cyclopentyl ketones, including this compound, is significantly influenced by the nature and position of the halogen substituents on the aromatic ring. Computational methods, particularly those rooted in quantum mechanics, can quantify these effects and predict reactivity trends across a series of related compounds.

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed to correlate molecular descriptors with chemical reactivity. For halogenated ketones, these descriptors often include electronic parameters such as dipole moment and the energy of frontier molecular orbitals (HOMO and LUMO), as well as steric parameters. nih.govnih.gov Density Functional Theory (DFT) calculations are a common method for obtaining these quantum chemical descriptors. researchgate.net

For instance, a computational study might compare the activation energies for a model reaction across a series of halogenated phenyl cyclopentyl ketones. The results, as illustrated in the hypothetical data below, could reveal trends in reactivity.

| Substituent on Phenyl Ring | Calculated Activation Energy (kcal/mol) | Predicted Relative Reactivity |

|---|---|---|

| None | 15.2 | Base |

| 4-Fluoro | 14.5 | Higher |

| 3-Chloro | 14.8 | Higher |

| 3-Chloro-4-fluoro | 14.1 | Highest |

This hypothetical data illustrates how the electron-withdrawing nature of the halogens could lower the activation energy for nucleophilic attack, thereby increasing the ketone's reactivity. The cyclopentyl group itself can also influence reactivity through steric hindrance and by affecting the conformation of the molecule. doi.org

Predictive modeling has become an indispensable tool for understanding and forecasting the outcomes of catalytic reactions, including those involving this compound. rsc.org Machine learning and computational chemistry are increasingly combined to predict regioselectivity and stereoselectivity with high accuracy. rsc.orgarxiv.org

For catalytic reactions, such as asymmetric hydrogenations or cross-coupling reactions, the regioselectivity and stereoselectivity are determined by subtle differences in the transition state energies of competing reaction pathways. acs.org Computational models can calculate these energy differences to predict the major product. For instance, in a catalytic reaction that could functionalize either the aromatic ring or the cyclopentyl group, predictive models can determine the more likely site of reaction.

The stereoselectivity of a reaction is often governed by non-covalent interactions between the substrate, catalyst, and reagents in the transition state. rsc.org Interaction Region Indicator (IRI) analyses can reveal these stabilizing or destabilizing interactions, such as C-H···F or C-H···O hydrogen bonds, which can dictate the stereochemical outcome. rsc.org

A hypothetical predictive model for an asymmetric reduction of this compound might yield the following data:

| Catalyst | Predicted Major Enantiomer | Predicted Enantiomeric Excess (ee %) | Key Stabilizing Interaction Identified by IRI |

|---|---|---|---|

| Catalyst A (Ru-based) | (R) | 92 | C-H···F interaction with fluoro substituent |

| Catalyst B (Rh-based) | (S) | 85 | π-π stacking with the phenyl ring |

| Catalyst C (Ir-based) | (R) | 95 | Steric repulsion with cyclopentyl group minimized |

Such models not only predict the outcome but also provide mechanistic insights that can be used to design more selective catalysts.

Molecular Electrostatic Potential (MEP) and Fukui function analysis are powerful computational tools for identifying reactive sites within a molecule. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

For this compound, the MEP would show a negative potential (typically colored red or yellow) around the carbonyl oxygen, indicating a site for electrophilic attack. researchgate.net A positive potential (blue) would be expected around the carbonyl carbon, highlighting its electrophilic nature. The halogen substituents would also influence the MEP of the aromatic ring.

The Fukui function is a local reactivity descriptor derived from conceptual DFT that helps to quantify the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, or radical attack. ymerdigital.com By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function can pinpoint the most reactive atoms.

A Fukui function analysis for this compound would likely identify the carbonyl carbon as the primary site for nucleophilic attack and the carbonyl oxygen as a primary site for electrophilic attack. The analysis could also reveal the relative reactivity of the different carbon atoms on the phenyl ring towards electrophilic substitution.

| Atom | Calculated Fukui Function (f-) | Predicted Reactivity towards Nucleophiles |

|---|---|---|

| Carbonyl Carbon | 0.25 | High |

| C1 (ipso- to ketone) | 0.05 | Low |

| C2 | 0.08 | Moderate |

| C3 (with Cl) | 0.06 | Low |

| C4 (with F) | 0.07 | Moderate |

| C5 | 0.09 | Moderate |

| C6 | 0.08 | Moderate |

This data provides a quantitative basis for predicting how the molecule will interact with various reagents, guiding the design of synthetic strategies.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Chloro 4 Fluorophenyl Cyclopentyl Ketone

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and atomic connectivity. For a molecule like 3-Chloro-4-fluorophenyl cyclopentyl ketone, a multi-technique approach is essential for complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR for Chemical Environment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons and the aliphatic protons of the cyclopentyl ring. The aromatic region would display complex multiplets due to the spin-spin coupling between the three adjacent protons, with their chemical shifts influenced by the electron-withdrawing effects of the ketone, chlorine, and fluorine substituents. The cyclopentyl protons would appear further upfield, with the protons on the carbon adjacent to the carbonyl group (α-protons) being the most deshielded.

Predicted ¹H NMR Data for this compound The following data is predicted based on established substituent effects and analysis of analogous structures like cyclopentyl phenyl ketone. chemicalbook.com

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.05 | Doublet (d) | 1H | Aromatic H (ortho to C=O, meta to F) |

| ~ 7.85 | Doublet of Doublets (dd) | 1H | Aromatic H (ortho to C=O and Cl) |

| ~ 7.30 | Triplet (t) | 1H | Aromatic H (ortho to F, meta to C=O) |

| ~ 3.60 | Quintet | 1H | Methine H (α to C=O) |

¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would be characterized by a signal for the carbonyl carbon in the far downfield region (>190 ppm). pressbooks.pub The aromatic carbons would appear between 115 and 140 ppm, with their specific shifts determined by the attached halogen and ketone groups. The aliphatic carbons of the cyclopentyl ring would be found in the upfield region of the spectrum. oregonstate.edulibretexts.org

Predicted ¹³C NMR Data for this compound The following data is predicted based on established principles and spectral data from similar aromatic ketones. oregonstate.educhemicalbook.com

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 198.5 | Carbonyl C=O |

| ~ 162.0 (d, ¹JCF ≈ 255 Hz) | Aromatic C-F |

| ~ 135.5 | Aromatic C-Cl |

| ~ 132.0 | Aromatic C (ipso- to C=O) |

| ~ 131.0 | Aromatic CH (ortho to C=O) |

| ~ 128.5 | Aromatic CH (ortho to C=O) |

| ~ 117.0 (d, ²JCF ≈ 21 Hz) | Aromatic CH (ortho to F) |

| ~ 45.0 | Cyclopentyl CH (α to C=O) |

| ~ 30.0 | Cyclopentyl CH₂ (β to C=O) |

¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for its characterization. Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance. alfa-chemistry.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment. ibm.com For an aryl fluoride, the signal is expected in a characteristic region, and it will be split into a multiplet due to coupling with the neighboring aromatic protons. aip.orgresearchgate.netucsb.edu This provides definitive confirmation of the fluorine's position on the aromatic ring.

Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group stretch. Because the carbonyl is conjugated with the aromatic ring, its absorption frequency is lowered compared to a simple aliphatic ketone and is expected to appear around 1685 cm⁻¹. spectroscopyonline.comwpmucdn.com Other key absorption bands would include those for aromatic C=C bonds, C-H stretching (both aromatic and aliphatic), and the characteristic C-F and C-Cl stretches. acs.orglibretexts.org

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2960-2870 | Medium | Aliphatic C-H Stretch |

| ~ 1685 | Strong | Aromatic Ketone C=O Stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1250 | Strong | C-C(=O)-C Stretch |

| ~ 1230 | Strong | Aryl C-F Stretch |

Mass Spectrometry (MS): Electron Impact (EI), Chemical Ionization (CI), and High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electron Impact (EI): EI is a hard ionization technique that uses high-energy electrons to ionize molecules, often causing extensive fragmentation. acdlabs.com This fragmentation is highly reproducible and provides a "fingerprint" for the molecule. For this compound (MW: 226.67 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 226. nih.gov A crucial diagnostic feature would be the presence of an M+2 peak at m/z 228 with approximately one-third the intensity of the M⁺˙ peak, which is characteristic of a compound containing one chlorine atom. youtube.com Key fragmentation pathways would include alpha-cleavage, leading to the loss of the cyclopentyl radical (•C₅H₉) to form an acylium ion at m/z 157, and the formation of a cyclopentyl cation at m/z 69.

Chemical Ionization (CI): CI is a soft ionization technique that results in less fragmentation than EI. wikipedia.orglibretexts.org In CI, a reagent gas like methane (B114726) is ionized, and these ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecular ion [M+H]⁺. youtube.com For this compound, CI would produce a prominent ion at m/z 227, providing clear confirmation of the molecular weight. wikipedia.org This is particularly useful when the molecular ion in EI is weak or absent.

High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z values with very high accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a compound's elemental formula. youtube.comnumberanalytics.com For this compound, HRMS would confirm the molecular formula as C₁₂H₁₂ClFO by distinguishing its exact mass from other potential formulas that have the same nominal mass. researchgate.netnih.gov

Predicted Mass Spectrometry Data for this compound

| m/z (Nominal) | Ion Formula | Ionization Mode | Description |

|---|---|---|---|

| 226/228 | [C₁₂H₁₂ClFO]⁺˙ | EI, CI | Molecular Ion (M⁺˙) with Cl isotope pattern |

| 227/229 | [C₁₂H₁₃ClFO]⁺ | CI | Protonated Molecular Ion [M+H]⁺ |

| 157/159 | [C₇H₃ClFO]⁺ | EI | Acylium ion from loss of •C₅H₉ |

| 129/131 | [C₆H₃ClF]⁺˙ | EI | Loss of C₅H₉CO |

Advanced Chromatographic Separation and Hyphenated Techniques

Chromatographic techniques are essential for separating the target analyte from a sample matrix, which may contain impurities, byproducts, or other components. When coupled with a detector like a mass spectrometer (hyphenated techniques), they provide powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds. omicsonline.org In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. scirp.org The separated components then elute into the mass spectrometer for detection and identification.

This compound is expected to be sufficiently volatile for GC-MS analysis. This technique would be ideal for assessing its purity, identifying volatile impurities in a sample, and quantifying its concentration. europeanpharmaceuticalreview.comnews-medical.net The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation. americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HPLC-MS) for Non-Volatile and Complex Mixtures

For compounds that are not suitable for GC (e.g., due to low volatility or thermal instability) or for analysis within highly complex matrices, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. scientistlive.comrsc.org High-performance liquid chromatography (HPLC) separates compounds in the liquid phase based on their polarity and affinity for the stationary and mobile phases. campoly.com

LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity. nih.gov In this technique, the ion corresponding to the target compound (the precursor ion) is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), drastically reduces background noise and allows for accurate quantification at very low levels, making it suitable for complex sample types. ub.edu

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) for Online Separation and Structural Assignment

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) represents a powerful hyphenated technique for the analysis of complex mixtures, enabling the direct structural elucidation of compounds as they are separated. This online coupling avoids the laborious process of fraction collection and subsequent individual analysis, which is particularly advantageous for unstable or trace-level components. In the context of this compound, HPLC-NMR can be instrumental in identifying and characterizing synthesis-related impurities, degradants, or metabolites.

The process involves directing the eluent from the HPLC column into a specialized NMR flow cell positioned within the NMR spectrometer's magnetic field. As the separated analytes pass through the flow cell, NMR spectra, typically proton (¹H NMR), are continuously acquired. For compounds present in sufficient concentration, more advanced two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed in a stop-flow mode, where the chromatographic flow is temporarily halted with the peak of interest in the flow cell.

While no specific HPLC-NMR studies on this compound are publicly available, the methodology has been successfully applied to structurally similar aromatic ketones. For instance, the analysis of impurities in o-chlorophenyl cyclopentyl ketone, a structurally related compound, has been performed using HPLC coupled with mass spectrometry (HPLC-MS). nih.gov This study identified impurities such as o-chlorobenzoic acid anhydride (B1165640) and 1,2-di-o-chlorobenzoylcyclopentene. nih.gov An analogous HPLC-NMR analysis would not only confirm the molecular weights of these impurities but also provide unambiguous structural information through the analysis of chemical shifts and coupling constants, confirming the connectivity of atoms within the molecules.

The successful application of HPLC-NMR relies on several factors, including chromatographic resolution, analyte concentration, and the choice of deuterated solvents for the mobile phase to avoid overwhelming solvent signals in the NMR spectrum.

Table 1: Illustrative HPLC-NMR Parameters for Analysis of Aromatic Ketones This table is a representative example based on typical parameters for related compounds and does not represent data for this compound.

| Parameter | Value/Description |

|---|---|

| HPLC System | |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile-d₃ / Deuterium Oxide (D₂O) gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection | UV/Vis Diode Array Detector (DAD) prior to NMR |

| NMR System | |

| Spectrometer | 500 MHz or higher |

| Flow Cell Volume | 60 - 120 µL |

| Mode of Operation | On-flow for ¹H NMR; Stop-flow for 2D NMR |

| Solvent Suppression | WET or PRESAT sequence |

Specialized Analytical Approaches

Derivatization Strategies for Enhanced Detection and Stability in Analytical Profiling

Chemical derivatization is a strategy employed in analytical chemistry to modify an analyte to enhance its detectability, improve its chromatographic behavior, or increase its stability. For a ketone like this compound, which possesses a carbonyl functional group, several derivatization approaches can be utilized, particularly for gas chromatography (GC) or HPLC analysis.

One of the most common derivatization reactions for ketones involves condensation with a hydrazine-based reagent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a stable 2,4-dinitrophenylhydrazone derivative. The key advantages of this derivatization are:

Enhanced UV-Vis Detection: The resulting hydrazone is highly colored and possesses a strong chromophore, significantly increasing its molar absorptivity and thus lowering the detection limits in HPLC-UV analysis.

Improved Chromatographic Separation: The derivative is more nonpolar and has a higher molecular weight, which can lead to better retention and resolution on reverse-phase HPLC columns.

Suitability for Mass Spectrometry: The derivative is amenable to analysis by mass spectrometry, often providing characteristic fragmentation patterns that aid in structural confirmation.